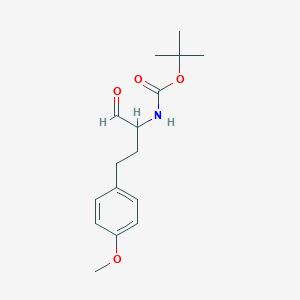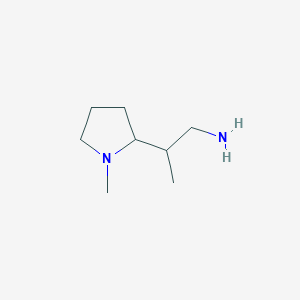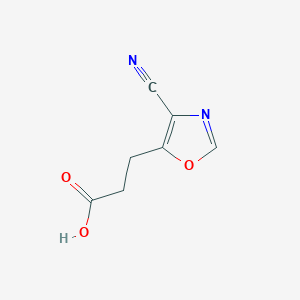
(R)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclohexanone core with a hydroxyethoxy substituent and a methoxyphenyl group, making it an interesting molecule for studying stereochemistry and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-methoxyphenol.
Formation of the Hydroxyethoxy Intermediate: The first step involves the reaction of cyclohexanone with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethoxy intermediate.
Introduction of the Methoxyphenyl Group: The hydroxyethoxy intermediate is then reacted with 2-methoxyphenol under acidic conditions to introduce the methoxyphenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group in the cyclohexanone core can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in products.
Biology and Medicine
Biological Probes: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industry
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemicals with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups can form hydrogen bonds, while the cyclohexanone core provides hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The racemic mixture containing both ®- and (S)-enantiomers.
4-(2-Hydroxy-1-phenylethoxy)cyclohexan-1-one: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-[(1R)-2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
PZMCRBRHQNOYGO-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@H](CO)OC2CCC(=O)CC2 |
Kanonische SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)


![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)






![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

